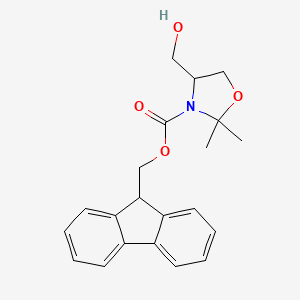

(9h-Fluoren-9-yl)methyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Oxazolidinecarboxylic acid, 4-(hydroxyMethyl)-2,2-diMethyl-,9H-fluoren-9-ylMethyl ester, (4S)- is an organic compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is notable for its chiral center, which imparts specific stereochemical properties that are valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxazolidinecarboxylic acid, 4-(hydroxyMethyl)-2,2-diMethyl-,9H-fluoren-9-ylMethyl ester, (4S)- typically involves the reaction of 1,2-amino alcohols with carboxylic acids or their derivatives. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . This reaction is mild and straightforward, yielding the target product with good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

3-Oxazolidinecarboxylic acid, 4-(hydroxyMethyl)-2,2-diMethyl-,9H-fluoren-9-ylMethyl ester, (4S)- undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxazolidine ring can be reduced to form amino alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazolidine derivatives, amino alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Oxazolidinecarboxylic acid, 4-(hydroxyMethyl)-2,2-diMethyl-,9H-fluoren-9-ylMethyl ester, (4S)- has several scientific research applications:

Biology: The compound’s chiral properties make it valuable in the study of enzyme-substrate interactions and protein folding.

Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxazolidinecarboxylic acid, 4-(hydroxyMethyl)-2,2-diMethyl-,9H-fluoren-9-ylMethyl ester, (4S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Oxazolidinones: These compounds share a similar ring structure but differ in their functional groups and stereochemistry.

Spirooxazolidines: These compounds have a spirocyclic structure, which imparts different chemical and biological properties.

Oxazolidines: General class of compounds with varying substituents and stereochemistry.

Uniqueness

3-Oxazolidinecarboxylic acid, 4-(hydroxyMethyl)-2,2-diMethyl-,9H-fluoren-9-ylMethyl ester, (4S)- is unique due to its specific chiral center and the presence of the fluorenylmethyl ester group. This combination of features imparts distinct stereochemical and electronic properties, making it valuable in asymmetric synthesis and pharmaceutical applications .

Biological Activity

The compound (9H-Fluoren-9-yl)methyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic molecule notable for its unique structural features, including a fluorenyl group and an oxazolidine moiety. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and interactions with biological systems.

- Molecular Formula : C21H23NO4

- Molecular Weight : Approximately 353.41 g/mol

- Structure : The compound includes a hydroxymethyl group, which is essential for its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities, particularly in antimicrobial and antitumor domains. The following sections summarize key findings related to its biological activity.

Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values provide insight into its effectiveness:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | >256 |

| Escherichia coli | >256 |

| Candida albicans | >256 |

Despite the high MIC values indicating limited efficacy against some strains, structural analogs have shown potential in targeting Gram-positive bacteria effectively .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. Compounds with similar oxazolidine structures have demonstrated growth inhibition against various tumor cell lines. For instance, research utilizing the MTT assay has shown that certain derivatives can inhibit cell proliferation significantly .

The exact mechanisms through which This compound exerts its biological effects remain under investigation. However, it is hypothesized that the compound may interact with enzymes or receptors involved in critical biological pathways, influencing cellular functions and responses.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several oxazolidine derivatives and evaluated their antimicrobial properties against multidrug-resistant strains. Although the tested compounds showed varying degrees of activity, specific derivatives exhibited promising results against Gram-positive bacteria .

- Structural Similarity Analysis : Comparative studies involving structurally similar compounds have highlighted the unique biological properties conferred by the fluorenyl substitution in This compound . This substitution may enhance interaction with biological targets compared to other oxazolidines.

Properties

Molecular Formula |

C21H23NO4 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C21H23NO4/c1-21(2)22(14(11-23)12-26-21)20(24)25-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,23H,11-13H2,1-2H3 |

InChI Key |

CIAGXVSCTOUOBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N(C(CO1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.